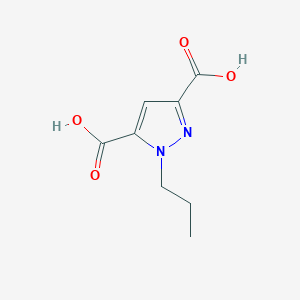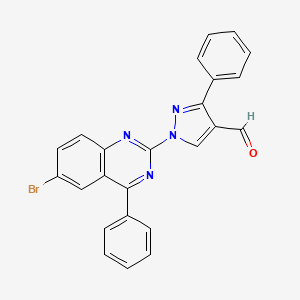
1-(6-bromo-4-phenylquinazolin-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-bromo-4-phenylquinazolin-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its intricate molecular structure, which includes a quinazoline ring system fused with a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-bromo-4-phenylquinazolin-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of 2-aminobenzonitrile with phenylacetic acid derivatives under acidic conditions to form the quinazoline scaffold. Subsequent bromination and phenyl substitution reactions are performed to introduce the bromo and phenyl groups at the appropriate positions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. Advanced purification methods, such as column chromatography and recrystallization, are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The aldehyde group in the compound can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction reactions can be performed on the quinazoline ring to produce various derivatives.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, typically under basic or acidic conditions.
Major Products Formed:
Carboxylic acids from oxidation reactions.
Reduced quinazoline derivatives from reduction reactions.
Substituted quinazoline derivatives from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-(6-bromo-4-phenylquinazolin-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
1-(6-bromo-4-phenylquinazolin-2-yl)proline
1-(6-bromo-4-phenylquinazolin-2-yl)ethanol
Uniqueness: 1-(6-bromo-4-phenylquinazolin-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde stands out due to its unique combination of functional groups and structural features, which contribute to its distinct biological and chemical properties compared to similar compounds.
Propriétés
IUPAC Name |
1-(6-bromo-4-phenylquinazolin-2-yl)-3-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN4O/c25-19-11-12-21-20(13-19)23(17-9-5-2-6-10-17)27-24(26-21)29-14-18(15-30)22(28-29)16-7-3-1-4-8-16/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVCTCHAFWFRIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N4C=C(C(=N4)C5=CC=CC=C5)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-methyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2905753.png)
![2-(2-Chloro-6-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B2905754.png)
![7-Cyclopropyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2905755.png)
![2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2905758.png)
![N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2905760.png)
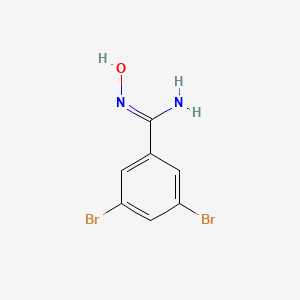
![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2905762.png)
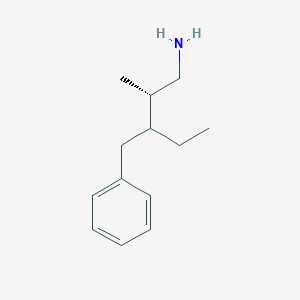
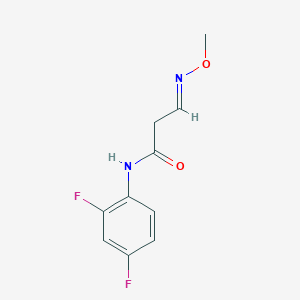
![methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2905769.png)
![1,1,1-Trifluoro-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol](/img/structure/B2905770.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2905771.png)
